
tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H14F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both ethynyl and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethynyl and difluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions: tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various fluorinated hydrocarbons.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups provide useful properties for imaging and tracking within biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and advanced materials.
作用機序
The mechanism of action of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and difluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, or changes in gene expression.
類似化合物との比較
- tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications where other compounds may not be suitable. The ethynyl group also enhances the compound’s ability to participate in various chemical reactions, providing greater versatility in synthetic and research applications.
特性
分子式 |
C11H15F2NO2 |
|---|---|
分子量 |
231.24 g/mol |
IUPAC名 |
tert-butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H15F2NO2/c1-5-8-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,8H,6-7H2,2-4H3 |
InChIキー |
PBGTWXQLLWNVIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

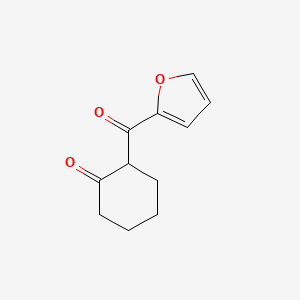
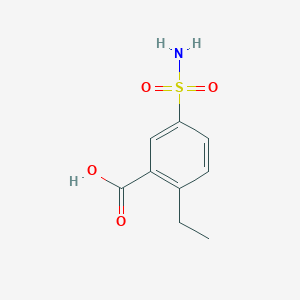

![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
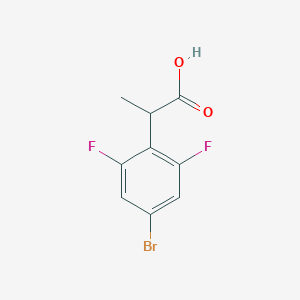
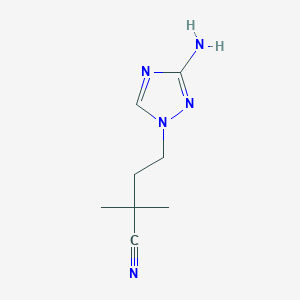
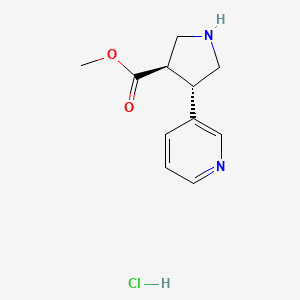
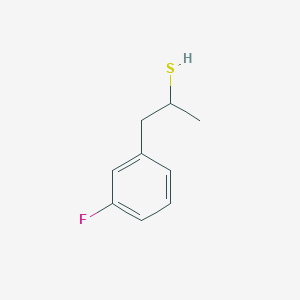
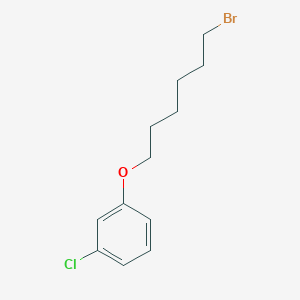
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
